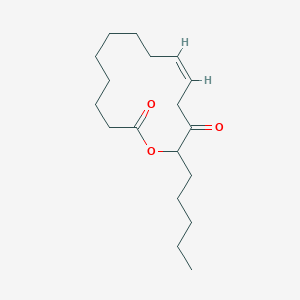
(10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione, also known as WIN 55,212-2, is a synthetic cannabinoid compound that has gained attention in the scientific community for its potential therapeutic applications.
作用機序
(10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione acts on the endocannabinoid system, specifically the CB1 and CB2 receptors. It is a partial agonist of these receptors, meaning it can activate them to a certain extent but not fully. This activation leads to a decrease in the release of neurotransmitters such as glutamate and an increase in the release of neurotransmitters such as dopamine, resulting in its analgesic and neuroprotective effects.
生化学的および生理学的効果
(10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione has been shown to have various biochemical and physiological effects. It has been shown to decrease inflammation by reducing the production of pro-inflammatory cytokines. It also has analgesic properties, which can be attributed to its ability to decrease the release of neurotransmitters such as glutamate. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using (10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione in lab experiments is its ability to selectively activate the CB1 and CB2 receptors, allowing for specific targeting of the endocannabinoid system. However, one limitation is its partial agonist activity, which may make it less effective than full agonists in certain applications.
将来の方向性
There are many potential future directions for research on (10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione. One direction is exploring its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is investigating its potential as a treatment for psychiatric disorders such as anxiety and depression. Additionally, further research could be done on its potential use in the treatment of cancer, as it has been shown to have anti-tumor effects.
合成法
The synthesis of (10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione involves the reaction of 1,5-cyclooctadiene with 1,4-benzoquinone in the presence of a palladium catalyst. The resulting product is then reacted with pentylmagnesium bromide to form (10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione.
科学的研究の応用
(10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and psychiatry. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties, making it a potential treatment for conditions such as multiple sclerosis, neuropathic pain, and traumatic brain injury.
特性
CAS番号 |
114416-55-6 |
|---|---|
製品名 |
(10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione |
分子式 |
C18H30O3 |
分子量 |
294.4 g/mol |
IUPAC名 |
(10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione |
InChI |
InChI=1S/C18H30O3/c1-2-3-10-14-17-16(19)13-11-8-6-4-5-7-9-12-15-18(20)21-17/h8,11,17H,2-7,9-10,12-15H2,1H3/b11-8- |
InChIキー |
MANKLCWXYICFDJ-FLIBITNWSA-N |
異性体SMILES |
CCCCCC1C(=O)C/C=C\CCCCCCCC(=O)O1 |
SMILES |
CCCCCC1C(=O)CC=CCCCCCCCC(=O)O1 |
正規SMILES |
CCCCCC1C(=O)CC=CCCCCCCCC(=O)O1 |
同義語 |
12-keto-9(2)-octadecen-13-olide 12-KO13O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



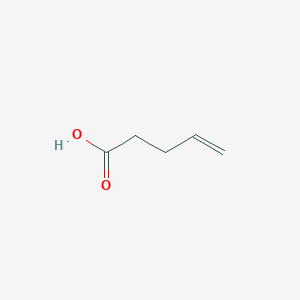
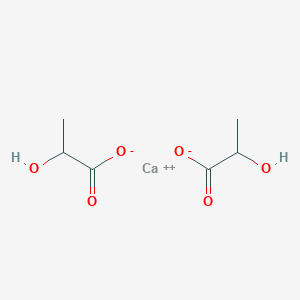
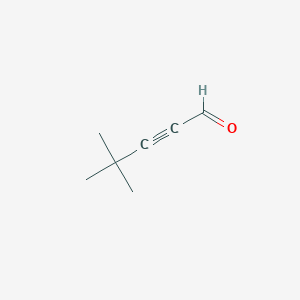
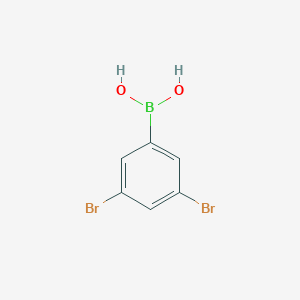
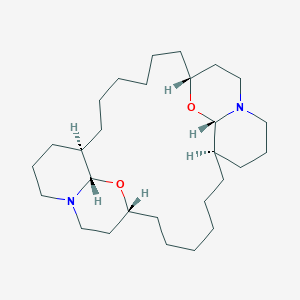
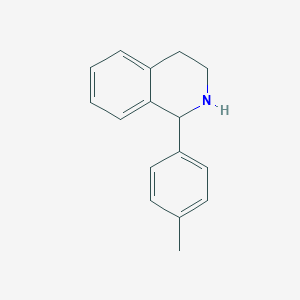
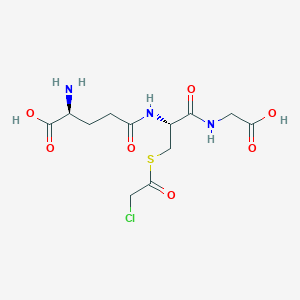
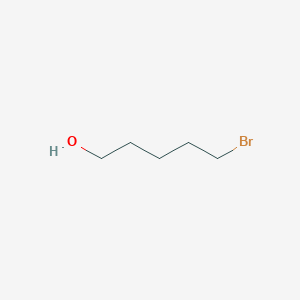
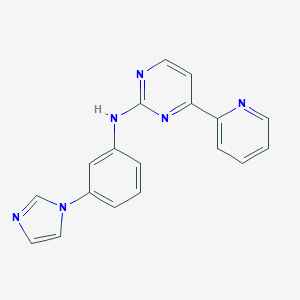
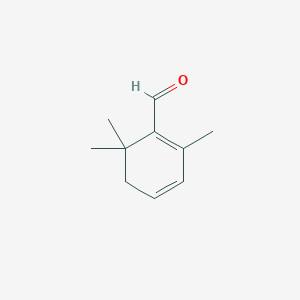
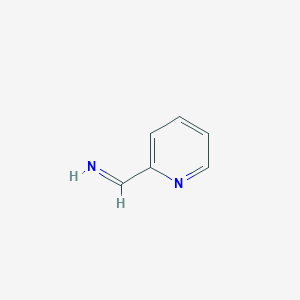
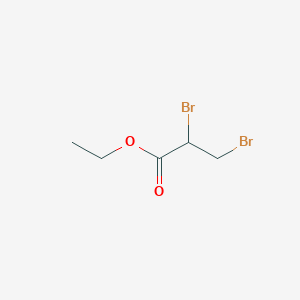
![2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide](/img/structure/B46818.png)
